molecular formula C9H7BrKNO2 B8569789 Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate

Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate

Cat. No. B8569789
M. Wt: 280.16 g/mol
InChI Key: FAPDHGQTBGBZMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C9H7BrKNO2 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate

Molecular Formula

C9H7BrKNO2

Molecular Weight

280.16 g/mol

IUPAC Name

potassium;1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H8BrNO2.K/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1

InChI Key

FAPDHGQTBGBZMW-UHFFFAOYSA-M

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Br)C(=O)[O-].[K+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate (1 g, 3.9 mmol) in THF (40 mL) was added 90% KOTMS (0.557 g, 3.9 mmol), and the mixture was stirred at room temperature overnight. The mixture was filtered and washed with THF to give potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.63-0.69 (m, 2H), 1.09-1.15 (m, 2H), 7.79-7.80 (m, 1H), 8.34-8.37 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.557 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate (4.764 g, 18.6 mmol) in THF (190 mL) was added 90% potassium trimethylsilanolate (2.65 g, 18.6 mmol) and the reaction mixture was stirred at room temperature over night. Then, the mixture was filtered and washed with THF to give the desired product (2.668 g) as a light brown solid. The mother liquors were concentrated to around 50 mL of THF. Another portion of 90% potassium trimethylsilanolate (0.43 g) was added and stirring was continued for 5 h at room temperature. Then, the mixture was filtered and washed again with THF to give a second batch of desired product (0.953 g) which was combined with the first batch to give the title compound (3.621 g, 59.1%) as a light brown solid. MS:242.0 and 244.1 (M+H+).
Quantity
4.764 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.